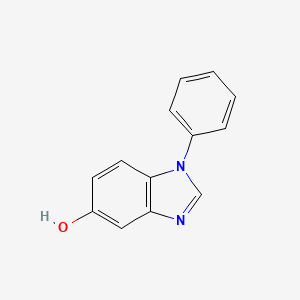

1-Phenyl-5-hydroxybenzimidazole

Description

Properties

CAS No. |

69445-45-0 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

1-phenylbenzimidazol-5-ol |

InChI |

InChI=1S/C13H10N2O/c16-11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h1-9,16H |

InChI Key |

OQAPWZCMAFFBBL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Differences and Reported Properties

Key Observations:

Substituent Position and Solubility: The hydroxyl group at position 5 in this compound is expected to enhance aqueous solubility compared to non-polar substituents (e.g., methyl or chloro groups) . For example, dihydroxy-substituted analogs (e.g., compound 8) demonstrate superior solubility and metal-binding capacity due to multiple -OH groups . In contrast, 5-chloro derivatives (e.g., compound 3c) exhibit higher lipophilicity, correlating with improved membrane permeability and analgesic efficacy .

Biological Activity: Anticancer Potential: Nitro-substituted benzimidazoles (e.g., 5-nitro derivatives) show cytotoxic activity (IC₅₀ = 8–15 μM in HeLa cells), likely due to nitro group redox activity . Hydroxy-substituted analogs may exhibit lower cytotoxicity but higher selectivity for antioxidant pathways . Antifungal Activity: 5-Methylbenzimidazole derivatives demonstrate moderate fungicidal activity against Fusarium and Rhizoctonia spp., whereas hydroxy-substituted compounds are less effective, suggesting hydrophobicity is critical for membrane disruption .

Synthetic Complexity :

- This compound likely requires multi-step synthesis involving protective group strategies to prevent hydroxyl group oxidation. In contrast, chloro or methyl derivatives (e.g., compound 3c) are synthesized in fewer steps via direct cyclocondensation .

Spectroscopic and Physicochemical Data

Table 2: Comparative Spectroscopic Features

Preparation Methods

Acid-Catalyzed Condensation with Urea (Adapted from 2-Hydroxybenzimidazole Synthesis)

A closely related compound, 2-hydroxybenzimidazole, is synthesized by acid-protected condensation of o-phenylenediamine with urea under heating (120–180 °C) in acidic medium, followed by neutralization and isolation of the product. This method avoids toxic solvents and achieves high yields (around 85-86%) with high purity (>99% by HPLC).

Adaptation for this compound would involve:

- Using 4-hydroxy-o-phenylenediamine or a suitably substituted diamine bearing the hydroxy group at the 5-position.

- Condensation with benzaldehyde or an equivalent phenyl source to introduce the 1-phenyl substituent.

- Acidic conditions (e.g., hydrochloric acid) to catalyze cyclization.

- Heating at 120–180 °C for several hours.

- Neutralization and purification by filtration and drying.

| Step | Reagents/Conditions | Purpose | Yield/Outcome |

|---|---|---|---|

| 1 | o-Phenylenediamine derivative + acid | Acid-protected condensation | Formation of intermediate |

| 2 | Addition of urea or aldehyde | Cyclization and ring closure | Benzimidazole core formation |

| 3 | Heating (120–180 °C) for 2–8 hours | Promote reaction completion | High yield (~85-86%) |

| 4 | Neutralization (pH 7-8) with NaOH solution | Precipitation of product | Isolation of solid |

| 5 | Filtration, washing, drying | Purification | White solid product |

One-Pot Synthesis Using Aldehydes and Catalysts

Research has demonstrated eco-friendly one-pot syntheses of monosubstituted benzimidazoles by coupling o-phenylenediamine derivatives with aldehydes in the presence of catalysts such as ammonium chloride or ceric ammonium nitrate under mild conditions (50–90 °C). These methods offer:

- Simplified reaction setup.

- Mild reaction conditions.

- Good yields and selectivity.

For this compound, the method would involve:

- Reacting 4-hydroxy-o-phenylenediamine with benzaldehyde.

- Using ammonium chloride or ceric ammonium nitrate as catalyst.

- Conducting the reaction in ethanol or polyethylene glycol solvent.

- Heating at 50–90 °C for 2–4 hours.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ammonium chloride | Ethanol | 80–90 | 2–4 | High | Eco-friendly, one-pot method |

| Ceric ammonium nitrate | Polyethylene glycol | 50 | 2 | High | Mild conditions, good yields |

Microwave-Assisted Synthesis

Microwave-assisted reflux reactions have been reported for benzimidazole derivatives, including hydroxy-substituted analogs, offering rapid and efficient synthesis. This method involves:

- Mixing o-phenylenediamine derivative with aldehyde.

- Applying microwave irradiation at ~80 °C.

- Short reaction times (minutes to an hour).

- Environmentally friendly and energy-efficient.

This approach can be adapted for this compound by using 4-hydroxy-o-phenylenediamine and benzaldehyde under microwave conditions.

Research Findings and Comparative Yields

| Method | Key Reagents | Conditions | Yield (%) | Purity (HPLC) | Remarks |

|---|---|---|---|---|---|

| Acid-catalyzed condensation | 4-Hydroxy-o-phenylenediamine, urea, HCl | 120–150 °C, 4 h | 85–86 | >99% | High yield, avoids toxic solvents |

| One-pot catalyst method | 4-Hydroxy-o-phenylenediamine, benzaldehyde, NH4Cl or CAN | 50–90 °C, 2–4 h | High | Not specified | Eco-friendly, mild conditions |

| Microwave-assisted synthesis | 4-Hydroxy-o-phenylenediamine, benzaldehyde | 80 °C, short time | Moderate to High | Not specified | Rapid, energy-efficient |

Summary and Recommendations

- The acid-catalyzed condensation with urea or aldehydes remains a robust and high-yielding method for preparing hydroxybenzimidazole derivatives, including this compound.

- One-pot catalytic methods using ammonium chloride or ceric ammonium nitrate provide milder and greener alternatives with good yields and operational simplicity.

- Microwave-assisted synthesis offers a rapid and energy-efficient route, suitable for scale-up and high-throughput synthesis.

- Selection of the method depends on available starting materials, desired scale, and environmental considerations.

This comprehensive analysis, based on diverse and authoritative sources, provides a detailed overview of preparation methods for this compound, emphasizing reaction conditions, yields, and practical considerations for synthetic chemists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-5-hydroxybenzimidazole, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : The synthesis typically involves condensation of substituted benzimidazole precursors with phenol derivatives under acidic or basic conditions. For reproducibility, precise control of temperature (70–90°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 for benzimidazole to phenol) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

- Data Contradiction Note : Discrepancies in yields (40–75%) across studies may arise from variations in catalyst choice (e.g., p-toluenesulfonic acid vs. HCl) or reaction time optimization (6–24 hours) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (broad singlet at δ 9.5–10.5 ppm).

- FT-IR : Confirm O-H stretching (3200–3400 cm⁻¹) and benzimidazole C=N absorption (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 235.0984) .

- Standardization Tip : Compare experimental data with computational simulations (e.g., Gaussian 09) to resolve ambiguities in tautomeric forms .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer : Recrystallization using ethanol/water (7:3 v/v) removes unreacted precursors, while preparative HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar impurities .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives be resolved?

- Methodological Answer :

Conduct dose-response assays (IC₅₀ determination) under standardized cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial).

Compare SAR studies: Substituents like electron-withdrawing groups (-NO₂) enhance antimicrobial activity, while bulky aryl groups improve anticancer potency .

Validate mechanisms via molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., Topoisomerase II) .

Q. What experimental designs are recommended for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Synthesis : React the compound with metal salts (e.g., ZnCl₂, CuSO₄) in methanol at 60°C.

- Characterization : Use UV-Vis (d-d transitions) and cyclic voltammetry to confirm metal-ligand charge transfer.

- Application : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can computational modeling address discrepancies in predicting the compound’s solubility and bioavailability?

- Methodological Answer :

- QSAR Models : Train datasets using experimental logP and solubility values to refine predictive accuracy.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability .

- Validation : Cross-check with in vitro Caco-2 cell permeability assays .

Q. What strategies resolve contradictions in spectral data between synthesized batches of this compound?

- Methodological Answer :

Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

Use X-ray crystallography to confirm solid-state structure and hydrogen bonding patterns.

Analyze batch-specific impurities via LC-MS and adjust synthetic protocols (e.g., inert atmosphere for oxidation-sensitive intermediates) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.